molecular formula C53H62N10O10 B2682265 PROTAC K-Ras Degrader-1 CAS No. 2378258-52-5

PROTAC K-Ras Degrader-1

Cat. No. B2682265
CAS RN: 2378258-52-5
M. Wt: 999.139
InChI Key: KGFCORDWMRCVAC-VYIZRSQBSA-N
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Description

PROTAC K-Ras Degrader-1, also known as Compound 518, is a PROTAC (Proteolysis-Targeting Chimera) that effectively degrades K-Ras based on Cereblon E3 ligand . It exhibits ≥70% degradation efficacy in SW1573 cells .


Physical And Chemical Properties Analysis

PROTAC K-Ras Degrader-1 has a molecular weight of 999.12 and a formula of C53H62N10O10 . It appears as a solid, light yellow to yellow in color . It is soluble in DMSO at a concentration of 33.33 mg/mL .

Scientific Research Applications

Pancreatic Cancer Treatment

PROTAC K-Ras Degrader-1 (PKD-1), a molecule developed using PROTAC technology, has shown promising results in targeting pancreatic cancer. PKD-1 binds to the KRAS G12C protein, promoting its degradation, reducing cell viability, and inducing cell apoptosis. This approach signifies a new treatment strategy against pancreatic cancer, highlighting the potential of PROTAC molecules like PKD-1 in cancer therapy (Gao et al., 2022).

General Cancer Therapy

PROTAC technology, including agents like PROTAC K-Ras Degrader-1, is increasingly recognized as an effective tool for targeted cancer therapy. It works by ubiquitinating target proteins through the ubiquitin-proteasome system (UPS) to inhibit tumor growth. This technology has been especially successful in degrading proteins that are significant in tumorigenesis, offering a new therapeutic strategy for various cancers (Qi et al., 2021).

Hematologic Malignancies

PROTACs like PKD-1 demonstrate potential in treating hematologic malignancies. They are superior to conventional small molecule inhibitors due to their unique mechanism of action, targeting “undruggable” and mutant proteins with improved selectivity. PROTACs are emerging as novel targeted anticancer therapeutics for various stages of preclinical and clinical development (He et al., 2020).

Mechanistic Insights and Optimization

Research on PROTACs like PKD-1 provides insights into the mitogen-activated protein kinase kinases (MEK1/2) pathway, crucial in cancer development. PROTAC technology offers advantages over traditional inhibitors, with recent studies focusing on developing and optimizing MEK degraders, enhancing cancer therapy effectiveness (Wang et al., 2021).

PROTACs in Clinical Trials

The development of PROTACs, including PKD-1, has reached clinical trials, particularly in treating prostate cancer. Recent discoveries in PROTAC strategies, such as identifying new E3 ubiquitin ligases, are proving valuable in medical fields, potentially revolutionizing cancer treatment (Wang et al., 2019).

Targeted KRAS Degradation Challenges

Efforts to target KRASG12C for degradation through PROTACs, including PKD-1, have faced challenges, such as the inability to effectively poly-ubiquitinate endogenous KRASG12C in cancer cells. This research points out the difficulties in achieving targeted KRAS degradation and proposes solutions for efficient endogenous KRASG12C degradation (Zeng et al., 2019).

Safety And Hazards

The safety data sheet for PROTAC K-Ras Degrader-1 advises avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . In case of eye contact, it recommends flushing eyes immediately with large amounts of water and promptly calling a physician . For skin contact, it suggests rinsing skin thoroughly with large amounts of water, removing contaminated clothing and shoes, and calling a physician .

properties

IUPAC Name

2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFCORDWMRCVAC-VYIZRSQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H62N10O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC K-Ras Degrader-1

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